Isobutyl salicylate

Description

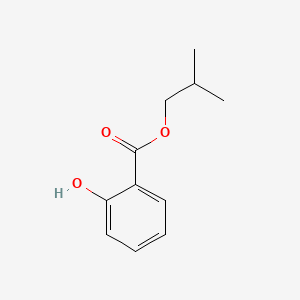

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXDBYSCVQQBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047186 | |

| Record name | Isobutyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odour | |

| Record name | Isobutyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 °C. @ 760.00 mm Hg | |

| Record name | Isobutyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isobutyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.062-1.069 | |

| Record name | Isobutyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-19-4 | |

| Record name | Isobutyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S122C080GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | Isobutyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Salicylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isobutyl salicylate. The information is intended to support research, development, and application activities within the scientific community.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is an organic compound classified as the isobutyl ester of salicylic acid.[3] While rare in nature, found in plants like magnolia, the synthetic version is predominantly used commercially, especially as a fragrance ingredient in perfumes, cosmetics, and soaps.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4][5] |

| Molecular Weight | 194.23 g/mol | [3][4][5] |

| IUPAC Name | 2-methylpropyl 2-hydroxybenzoate | [3][4] |

| CAS Number | 87-19-4 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][3][6] |

| Odor | Floral, herbaceous, described as clover or orchid-like | [1][6] |

| Melting Point | -6 °C to 5.9 °C | [3][4][6][7][8] |

| Boiling Point | 261 - 267 °C at 760 mmHg | [1][4][6][7][8] |

| Density | 1.062 - 1.069 g/mL at 25 °C | [1][3][4][6][8] |

| Refractive Index | 1.506 - 1.570 at 20 °C | [1][4][7] |

| Vapor Pressure | 0.006 mmHg at 25°C | [1][7] |

| Water Solubility | 19.5 mg/L at 20°C (insoluble) | [6][8] |

| Solubility in other solvents | Soluble in ethanol, mineral oil, and most non-volatile oils. Insoluble in glycerol and propylene glycol. | [1][3][4][6] |

| LogP | 4.0 | [1][4] |

| SMILES | CC(C)COC(=O)C1=CC=CC=C1O | [3] |

Chemical Structure

This compound is a benzoate ester and a member of the phenol class of compounds.[4][6] Its structure consists of a salicylic acid moiety where the carboxyl group has formed an ester with isobutyl alcohol.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for the molecule is CC(C)COC(=O)C1=CC=CC=C1O.[3]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of salicylic acid with isobutyl alcohol (isobutanol).[3][6] Various catalysts can be employed to facilitate this reaction.

3.1. Conventional Acid-Catalyzed Esterification

This is a common laboratory and industrial method for producing this compound.

-

Reactants : Salicylic acid and isobutyl alcohol.

-

Catalyst : A strong acid such as sulfuric acid (H₂SO₄) or a milder catalyst like boric acid (H₃BO₃).[3][9][10]

-

Methodology :

-

Salicylic acid and an excess of isobutyl alcohol are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap or water separator.[9][11]

-

The acid catalyst (e.g., concentrated sulfuric acid) is added to the mixture.[10]

-

The mixture is heated to reflux. The reaction temperature is typically maintained between 90-135°C.[3][10]

-

As the reaction proceeds, water is formed as a byproduct and is azeotropically removed and collected in the water separator.[9]

-

The reaction is monitored until the theoretical amount of water has been collected, indicating completion.

-

Post-reaction, the mixture is cooled. The excess alcohol can be removed by distillation.

-

The crude ester is washed with a sodium bicarbonate or sodium carbonate solution to neutralize the remaining acid catalyst and any unreacted salicylic acid, followed by washing with water until neutral.[11]

-

The final product is purified by vacuum distillation to yield high-purity this compound.[9][11] Using boric acid as a catalyst is considered a more environmentally friendly approach, reducing corrosive by-products and achieving yields of 90-95%.[3][9]

-

3.2. Solid Superacid Catalysis

To improve efficiency and reduce environmental impact, solid superacid catalysts have been developed.

-

Reactants : Salicylic acid and isobutyl alcohol.

-

Catalyst : Rare-earth solid superacid, such as SO₄²⁻/TiO₂/La³⁺.[3][12]

-

Methodology :

-

For 0.1 mol of salicylic acid, a molar ratio of 3:1 of isobutyl alcohol to salicylic acid is used.[12]

-

1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst is added to the reactant mixture.[12]

-

Benzene (15 mL) is added as a water-entraining agent.[12]

-

The mixture is refluxed for a reaction time of 3.0 hours.[12]

-

This method has been reported to achieve yields of up to 96.2%.[12]

-

The solid catalyst can be recovered by filtration and potentially reused.[11]

-

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Hekserij : Hekserij [eng.hekserij.nl]

- 3. Buy this compound | 87-19-4 [smolecule.com]

- 4. This compound | C11H14O3 | CID 6873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. crslaboratories.com [crslaboratories.com]

- 6. This compound CAS#: 87-19-4 [m.chemicalbook.com]

- 7. This compound, 87-19-4 [thegoodscentscompany.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. CN1056488A - Synthetic salicylic acid butyl ester, this compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]

- 10. sci-int.com [sci-int.com]

- 11. CN101429127B - Method for superacid catalysis synthesis of isoamyl salicylate with mesoporous molecular sieve solid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Isobutyl Salicylate via Fischer Esterification

This technical guide provides a comprehensive overview of the synthesis of this compound through Fischer esterification. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound is an organic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly minty aroma.[1][2] It is synthesized via the Fischer esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. This reaction is a classic example of a condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4] The overall reaction is an equilibrium process, and various techniques are employed to drive the reaction towards the formation of the desired ester product.[3][5][6]

Reaction Mechanism and Experimental Workflow

The Fischer esterification of salicylic acid with isobutyl alcohol proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of isobutyl alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of this compound.

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The synthesis of this compound involves several key steps, from the initial reaction setup to the final purification and characterization of the product.

Caption: Experimental Workflow.

Experimental Protocols

Several catalysts can be employed for the synthesis of this compound, with varying reaction conditions and yields.

Sulfuric Acid Catalyzed Esterification

This is a conventional and widely used method for Fischer esterification.

Materials:

-

Salicylic acid

-

Isobutyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Benzene or Toluene (for azeotropic removal of water, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine salicylic acid, an excess of isobutyl alcohol (typically a 3:1 molar ratio of alcohol to acid), and a catalytic amount of concentrated sulfuric acid.[3]

-

Heat the mixture to reflux. The reaction temperature is typically maintained between 120°C and 170°C.[7]

-

Continue the reflux for 3 to 10 hours, monitoring the reaction progress by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Boric Acid Catalyzed Esterification

Boric acid serves as a milder and more environmentally friendly catalyst.[3]

Materials:

-

Salicylic acid

-

Isobutyl alcohol

-

Boric acid (H₃BO₃)

-

Apparatus as described in 3.1

Procedure:

-

Combine salicylic acid, isobutyl alcohol (molar ratio of acid to alcohol can range from 1:1.2 to 1:3), and boric acid (1-10% of the weight of salicylic acid) in a round-bottom flask.[7]

-

Follow the reflux and workup procedure as described for the sulfuric acid-catalyzed method. This method has been reported to yield this compound in 90-95% purity.[1][7]

Rare-Earth Solid Superacid Catalyzed Esterification

Solid superacids like SO₄²⁻/TiO₂/La³⁺ offer high efficiency and ease of catalyst recovery.[3][9]

Materials:

-

Salicylic acid

-

Isobutyl alcohol

-

SO₄²⁻/TiO₂/La³⁺ catalyst

-

Benzene (as a water-removing agent)

-

Apparatus as described in 3.1

Procedure:

-

For 0.1 mol of salicylic acid, use a 3:1 molar ratio of isobutyl alcohol to salicylic acid, 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst, and 15 mL of benzene.[2]

-

Reflux the mixture for 3 hours.[2]

-

After the reaction, the solid catalyst can be recovered by filtration.

-

The workup and purification of the product follow the general procedure described above. A yield of approximately 96.2% has been reported under these conditions.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Catalyst | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| H₂SO₄ | 3:1 | 3-10 | 120-170 | High (unspecified) | [7] |

| Boric Acid | 1.2:1 to 3:1 | 5-10 | 120-170 | 90-95 | [1][7] |

| SO₄²⁻/TiO₂/La³⁺ | 3:1 | 3 | Reflux | 96.2 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [10] |

| Molecular Weight | 194.23 g/mol | [10] |

| Boiling Point | 261.0 °C @ 760 mmHg | [1][11] |

| Melting Point | -6 °C | [1][11] |

| Density | 1.062-1.069 g/cm³ | [1][11] |

| Refractive Index | 1.506-1.570 | [1][11] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1][11] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 10.86 (s, 1H, -OH), 7.85 (dd, 1H, Ar-H), 7.43 (t, 1H, Ar-H), 6.97 (d, 1H, Ar-H), 6.87 (t, 1H, Ar-H), 4.13 (d, 2H, -OCH₂-), 2.08 (m, 1H, -CH-), 1.03 (d, 6H, -CH(CH₃)₂) | [9] |

| IR (KBr, cm⁻¹) | ν 2959 (aliphatic C-H), 1677 (C=O), 1614, 1485, 1430, 1303, 1251, 1213, 848, 756, 529 | |

| Mass Spectrometry (EI) | m/z 120 (base peak), 138, 92, 41 | [11] |

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and versatile reaction. The choice of catalyst and reaction conditions allows for the optimization of yield and purity. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important fragrance and flavor compound. The provided experimental protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific requirements and available resources.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 87-19-4 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. CN1056488A - Synthetic salicylic acid butyl ester, this compound and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound (87-19-4) 1H NMR spectrum [chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. This compound | C11H14O3 | CID 6873 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Presence of Isobutyl Salicylate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl salicylate, a benzoate ester recognized for its characteristic sweet, floral, and slightly herbaceous aroma, is a compound of significant interest in the fragrance and cosmetic industries. While its synthetic counterpart is widely utilized, the natural occurrence of this compound is notably rare, presenting a compelling area of study for researchers in natural product chemistry and biosynthesis. This technical guide provides an in-depth exploration of the known natural sources of this compound, collates available data on its presence, and outlines detailed experimental protocols for its extraction and identification. Furthermore, a plausible biosynthetic pathway is proposed based on current enzymatic understanding, offering a framework for future research into the metabolic origins of this intriguing molecule.

Natural Occurrence and Sources

The natural presence of this compound is limited to a few specific plant species. Unlike its close relative, methyl salicylate, which is widespread in the plant kingdom, this compound appears to be a specialized metabolite. The primary documented natural sources are detailed below.

Table 1: Documented Natural Sources of this compound

| Family | Genus | Species | Plant Part | Method of Identification | Reference(s) |

| Magnoliaceae | Magnolia | Species not specified | Flowers | Not specified | General literature review |

| Oleaceae | Ligustrum | Ligustrum sinense | Flowers | Not specified | General literature review |

Note: Quantitative data on the concentration of this compound in these natural sources is currently not available in published scientific literature.

Biosynthesis of this compound: A Proposed Pathway

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the well-established biosynthesis of salicylic acid and the known mechanisms of volatile ester formation, a plausible pathway can be proposed. The synthesis is likely a two-step process originating from the shikimate pathway.

Step 1: Biosynthesis of Salicylic Acid

Salicylic acid is synthesized from chorismate, a key intermediate in the shikimate pathway. Plants primarily utilize two pathways for salicylic acid production: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The IC pathway is generally considered the major route in most plants.

Step 2: Esterification of Salicylic Acid

The final step in the formation of this compound is the esterification of salicylic acid with isobutanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the synthesis of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. In this proposed pathway, a specific AAT would utilize salicyl-CoA and isobutanol as substrates.

Experimental Protocols

The following section outlines a detailed methodology for the extraction, isolation, and identification of this compound from plant material, specifically flower headspace, where this volatile compound is most likely to be detected.

Headspace Solid-Phase Microextraction (HS-SPME) of Floral Volatiles

This method allows for the solvent-free extraction of volatile compounds from the headspace of living flowers, providing a profile of emitted scents.

Materials:

-

Living plant specimen (e.g., Magnolia sp. or Ligustrum sinense in bloom)

-

SPME device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Glass enclosure or bag to surround the flower

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Select a healthy, blooming flower on the plant.

-

Carefully enclose the flower in a glass chamber or a clean, inert plastic bag (e.g., Tedlar®).

-

Allow the volatile organic compounds to accumulate in the headspace for a predetermined time (e.g., 1-4 hours).

-

Introduce the SPME fiber through a small opening in the enclosure, exposing it to the headspace.

-

Allow the fiber to adsorb the volatiles for a set period (e.g., 30-60 minutes).

-

Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode, with the temperature set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification:

The identification of this compound will be based on two criteria:

-

Mass Spectrum: Comparison of the obtained mass spectrum with the reference spectrum in a mass spectral library (e.g., NIST, Wiley). The characteristic fragment ions of this compound should be present.

-

Retention Index (RI): Calculation of the Kovats Retention Index using a homologous series of n-alkanes and comparison with published RI values for this compound on a similar stationary phase.

Synthetic Sources

For commercial applications, this compound is primarily produced through synthetic means. The most common method is the Fischer esterification of salicylic acid with isobutanol in the presence of an acid catalyst, such as sulfuric acid or boric acid.

Table 2: Common Synthetic Production Method

| Reaction Type | Reactants | Catalyst |

| Fischer Esterification | Salicylic acid, Isobutanol | Sulfuric acid, Boric acid |

Conclusion and Future Directions

The natural occurrence of this compound remains a niche yet fascinating area of phytochemical research. While its presence in Magnolia and Ligustrum species is noted, there is a clear need for quantitative studies to determine the concentration of this compound in these and potentially other natural sources. Elucidation of the specific alcohol acyltransferase responsible for its biosynthesis would provide valuable insights into the metabolic pathways governing the production of specialized salicylate esters in plants. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these avenues of investigation, ultimately contributing to a more comprehensive understanding of the natural world's chemical diversity.

Spectroscopic Profile of Isobutyl Salicylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl salicylate, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic -OH | 10.82 | Singlet | - |

| Aromatic H (ortho to -OH) | 7.85 | Doublet of doublets | 7.8, 1.8 |

| Aromatic H (para to -OH) | 7.43 | Triplet of doublets | 8.4, 1.8 |

| Aromatic H (meta to -OH, ortho to ester) | 6.97 | Triplet | - |

| Aromatic H (meta to -OH, meta to ester) | 6.87 | Doublet | 8.4 |

| -O-CH₂- | 4.13 | Doublet | 6.5 |

| -CH(CH₃)₂ | 2.08 | Multiplet | 6.6, 6.5 |

| -CH(CH₃)₂ | 1.03 | Doublet | 6.6 |

Table 1: ¹H NMR chemical shifts and coupling constants for this compound.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported relative to the solvent signal of CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~170 |

| Aromatic C-OH | ~161 |

| Aromatic C-H | ~136 |

| Aromatic C-H | ~130 |

| Aromatic C-H | ~119 |

| Aromatic C-H | ~117 |

| Aromatic C (ipso to ester) | ~113 |

| -O-CH₂- | ~71 |

| -CH(CH₃)₂ | ~28 |

| -CH(CH₃)₂ | ~19 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Vibrational Mode | Absorption Peak (cm⁻¹) | Intensity |

| Phenolic -OH | O-H stretch | 3200-3500 | Broad |

| Aromatic C-H | C-H stretch | ~3040 | Medium |

| Aliphatic C-H | C-H stretch | 2850-3000 | Medium-Strong |

| Ester C=O | C=O stretch | ~1680 | Strong |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium |

| Ester C-O | C-O stretch | 1200-1300 | Strong |

Table 3: Characteristic IR absorption peaks for this compound.[2]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid (without solvent) is typically used. A single drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 194 | 11.6 | [M]⁺ (Molecular Ion) |

| 138 | 29.8 | [M - C₄H₈]⁺ |

| 121 | 33.8 | [C₇H₅O₂]⁺ (loss of isobutoxy group) |

| 120 | 100 | [C₇H₄O₂]⁺ (Base Peak) |

| 92 | 14.2 | [C₆H₄O]⁺ |

| 65 | 11.8 | [C₅H₅]⁺ |

| 57 | 11.8 | [C₄H₉]⁺ (isobutyl cation) |

Table 4: Key fragments in the electron ionization mass spectrum of this compound.[1]

Experimental Protocol for Electron Ionization Mass Spectrometry

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

Fragmentation and Analysis: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Isobutyl salicylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isobutyl salicylate, an organic ester of salicylic acid. It details the compound's fundamental chemical and physical properties, outlines a precise experimental protocol for its synthesis, and explores its current applications and potential therapeutic activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key technical data, methodologies, and a proposed mechanism of action for its anti-inflammatory effects.

Core Properties of this compound

This compound, the isobutyl ester of 2-hydroxybenzoic acid, is a colorless liquid characterized by a distinct floral and herbaceous aroma. Its primary applications are in the fragrance and cosmetics industries.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 87-19-4 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 259 °C |

| Purity | >99.0% (GC) |

Synthesis of this compound

The principal method for synthesizing this compound is through the Fischer esterification of salicylic acid with isobutyl alcohol. The following experimental protocol is based on a method utilizing a rare-earth solid superacid catalyst, which has been shown to produce a high yield of the final product.

Experimental Protocol: Catalytic Esterification

This protocol describes the synthesis of this compound using a SO₄²⁻/TiO₂/La³⁺ catalyst.

Materials:

-

Salicylic acid (0.1 mol)

-

Isobutyl alcohol

-

Benzene (15 mL)

-

SO₄²⁻/TiO₂/La³⁺ catalyst (1.0 g)

Procedure:

-

To a round-bottom flask, add 0.1 mol of salicylic acid and 1.0 g of the SO₄²⁻/TiO₂/La³⁺ catalyst.

-

Add isobutyl alcohol in a 3:1 molar ratio relative to salicylic acid.

-

Add 15 mL of benzene to the mixture, which will serve as a water-removing agent via azeotropic distillation.

-

Set up the apparatus for reflux.

-

Heat the mixture and maintain a gentle reflux for a reaction time of 3.0 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crude product can then be purified using standard techniques such as distillation or column chromatography to yield this compound.

Under these optimized conditions, the reported yield of this compound is approximately 96.2%.[1]

Applications and Biological Activity

This compound is predominantly used as a fragrance ingredient in perfumes, cosmetics, and soaps due to its pleasant scent.[2] Beyond its aromatic applications, research into the biological activity of salicylates suggests potential therapeutic uses.

Anti-inflammatory and Antimicrobial Potential

Salicylates, as a class of compounds, are known for their anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4][5] While the parent compound, salicylic acid, and its well-known derivative, acetylsalicylic acid (aspirin), are extensively studied in this regard, this compound may also possess similar activities.

Some studies have also indicated that this compound may exhibit antimicrobial properties, though further research is required to fully elucidate its efficacy and spectrum of activity.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of salicylates are, in part, attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the expression of numerous genes involved in the inflammatory response. The following diagram illustrates a proposed mechanism by which this compound, as a salicylate, may exert its anti-inflammatory effects.

In this proposed pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound, like other salicylates, may inhibit the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm, which ultimately reduces the inflammatory response.[4][5]

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webofjournals.com [webofjournals.com]

- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modes of action of aspirin-like drugs: Salicylates inhibit Erk activation and integrin-dependent neutrophil adhesion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Isobutyl Salicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl salicylate in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine these solubility parameters accurately. The methodologies outlined are standard practices in the pharmaceutical and chemical industries, ensuring reliable and reproducible results.

Introduction to this compound

This compound (C₁₁H₁₄O₃) is an organic ester of salicylic acid. It is recognized for its characteristic floral and herbaceous aroma, leading to its use in fragrances and as a flavoring agent. In the pharmaceutical and cosmetic industries, its properties as a salicylate derivative are of interest for potential topical applications. A thorough understanding of its solubility in different organic solvents is critical for formulation development, purification processes, and analytical method development.

Solubility of this compound: A Data Framework

To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with experimentally determined solubility values.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 |

Note: Polarity index is a relative measure of a solvent's polarity.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. The following are suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the analysis of this compound. A reverse-phase HPLC method with UV detection is recommended.[4]

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier like phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 310 nm).

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable if the solvent does not interfere with the absorbance of this compound at its maximum wavelength (λmax).

-

Procedure:

-

Determine the λmax of this compound in the specific solvent by scanning a dilute solution across the UV range.

-

Prepare a series of standard solutions of this compound in the same solvent.

-

Measure the absorbance of each standard at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

The following diagram outlines the general process of quantifying a sample using spectrophotometry.

Caption: General workflow for quantification using UV-Vis spectrophotometry.

Conclusion

While this compound is generally known to be soluble in organic solvents, this guide highlights the absence of specific quantitative data in the public domain. By providing a detailed experimental protocol based on the shake-flask method and outlining appropriate analytical techniques such as HPLC and UV-Vis spectrophotometry, this document equips researchers, scientists, and drug development professionals with the tools necessary to determine the solubility of this compound in various organic solvents. The generation of such data is fundamental for advancing its application in pharmaceutical and other scientific fields.

References

Isobutyl Salicylate: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl salicylate, an ester of salicylic acid, is a compound primarily utilized in the fragrance and flavor industries for its characteristic aromatic properties. Beyond its sensory applications, emerging, albeit limited, research suggests potential biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological potential, summarizing available data, outlining relevant experimental methodologies, and illustrating implicated signaling pathways. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data from structurally similar salicylate esters to provide a predictive context for its potential efficacy.

Potential Anti-inflammatory Activity

Limited research suggests that this compound may possess anti-inflammatory properties, a characteristic common to many salicylate derivatives. The primary mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Salicylates are thought to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

A study in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of this compound and its derivatives on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, suggesting its potential as an anti-inflammatory agent[1][2].

Figure 1. Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity of Salicylate Derivatives

| Compound | Assay | Cell Line | IC50 Value |

| Salicylate Ester Derivative 1 | Nitric Oxide (NO) Production Inhibition | Macrophages | [Data not available for this compound] |

| Salicylate Ester Derivative 2 | TNF-α Inhibition | Macrophages | [Data not available for this compound] |

| Salicylate Ester Derivative 3 | IL-6 Inhibition | Macrophages | [Data not available for this compound] |

| Note: This table is a template. Specific quantitative data for this compound is needed from primary literature to populate it. |

Experimental Protocol: In Vitro Macrophage-Based Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of a compound like this compound in a macrophage cell line, based on common laboratory practices.

Figure 2. Generalized workflow for an in vitro anti-inflammatory assay.

Methodology Details:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control). The cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Assay):

-

The cell supernatant is collected.

-

Griess reagent is added to the supernatant.

-

The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve.

-

-

Cytokine Analysis (ELISA):

-

The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of NO production and cytokine secretion is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of this compound that causes 50% inhibition) is determined by non-linear regression analysis.

Potential Antimicrobial Activity

Some studies have indicated that this compound may exhibit antimicrobial properties. A publication in Letters in Applied Microbiology reported that this compound showed antibacterial activity against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli[1][2].

Quantitative Data on Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains are not consistently reported in readily accessible literature. However, a study on a closely related compound, N-isobutyl-2-hydroxybenzamide, provides some insight into the potential antifungal activity.

| Compound | Microorganism | MIC (µM) |

| N-isobutyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 1293.73 |

| This compound | Staphylococcus aureus | [Data not available] |

| This compound | Escherichia coli | [Data not available] |

| Note: The presented MIC value is for a structurally related compound. Further research is needed to determine the specific MIC of this compound against various bacterial strains. |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard laboratory technique to determine MIC values.

Figure 3. Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology Details:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Conclusion

This compound is a compound with potential biological activities beyond its established use in the fragrance and flavor industries. The existing, though limited, evidence points towards anti-inflammatory and antimicrobial properties. The likely mechanism for its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway, a hallmark of salicylate compounds. While direct and comprehensive quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information available for structurally related compounds suggests that these biological activities warrant further investigation. The experimental protocols outlined in this guide provide a framework for future research to precisely quantify the efficacy of this compound and to further explore its therapeutic potential. Researchers and drug development professionals are encouraged to conduct further studies to establish a more definitive profile of this compound's biological actions.

References

Isobutyl Salicylate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl salicylate, an ester of salicylic acid, is a compound with emerging biological significance beyond its traditional use in fragrance and flavor industries. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action within biological systems. Drawing from available scientific literature, this document outlines its anti-inflammatory and antimicrobial properties, focusing on its molecular targets and modulation of key signaling pathways. This guide also presents detailed experimental protocols for assays relevant to the investigation of its biological activities and summarizes the available quantitative data to support further research and development.

Introduction

This compound (IBS) is a colorless to pale yellow liquid with a characteristic floral, herbaceous scent. Chemically, it is the isobutyl ester of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). While extensively utilized in cosmetology and food industries, recent scientific inquiry has begun to explore its potential pharmacological activities, particularly as an anti-inflammatory and antimicrobial agent. Limited but promising research suggests that this compound and its derivatives may exert their effects through mechanisms similar to other salicylates, including the modulation of inflammatory pathways and direct action against microbial pathogens. This guide aims to consolidate the existing knowledge on the biological mechanisms of this compound to serve as a resource for researchers and professionals in drug discovery and development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are believed to be primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Like other salicylates, this compound is proposed to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—potent inflammatory mediators. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is a key target for anti-inflammatory drugs.

Table 1: Cyclooxygenase (COX) Inhibition Data for Related Salicylates

| Compound | Enzyme | IC50 Value | Cell Line/System | Reference |

| Sodium Salicylate | COX-2 | >100 µg/mL (in presence of 30 µM arachidonic acid) | Human A549 cells | [1][2] |

| Sodium Salicylate | COX-2 | 5 µg/mL (co-incubation with IL-1β for 24 hr) | Human A549 cells | [1] |

| Aspirin | COX-2 | 1.67 µg/mL | Human A549 cells | [2] |

Note: The data presented is for related salicylate compounds and should be considered as indicative of the potential activity of this compound, pending direct experimental verification.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Limited research suggests that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A study on the anti-inflammatory effects of this compound and its derivatives in LPS-stimulated macrophages was reported in the journal Bioorganic & Medicinal Chemistry.[3][4] While the full quantitative details from this study are not widely available, research on other salicylate derivatives has demonstrated the ability to suppress NF-κB activation. This inhibition can occur through the prevention of IκB degradation, thereby blocking the nuclear translocation of NF-κB.

Signaling Pathway Diagram: Putative Inhibition of the NF-κB Pathway by this compound

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Isobutyl Salicylate Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability, decomposition temperatures, and compositional changes of materials.[1][2] The output of a TGA experiment is a thermogram, which plots mass change versus temperature.

For isobutyl salicylate (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ), TGA can elucidate its thermal stability, onset of decomposition, and the kinetics of its degradation. This information is critical for understanding its shelf-life, processing limits, and behavior in various formulations.

Proposed Experimental Protocol for TGA of this compound

This protocol is a comprehensive methodology designed for the thermogravimetric analysis of liquid this compound.

2.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A standard TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments TGA7) capable of precise temperature and mass measurements.[3][4]

-

Crucibles: Aluminum oxide (Al₂O₃) or hermetically sealed aluminum crucibles are recommended for liquid samples to prevent evaporation before decomposition.[3][5]

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to study thermal decomposition without oxidation.

-

Sample: this compound (purity ≥98%).

2.2. Sample Preparation

-

Carefully weigh a representative sample of this compound (approximately 5-10 mg) into a clean, tared TGA crucible.[3]

-

For volatile liquids like this compound, it is crucial to minimize evaporation during sample preparation. Using a hermetically sealed aluminum crucible with a lid that can be pierced by the instrument just before the analysis is the preferred method.[5]

-

If using open crucibles, the time between sample loading and the start of the experiment should be minimized.

2.3. TGA Instrument Parameters

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min (a common rate for initial screening).

-

Final Temperature: 600 °C (to ensure complete decomposition).

-

-

Atmosphere:

-

Purge Gas: Nitrogen

-

Flow Rate: 50 mL/min

-

-

Data Collection:

-

Record mass loss as a function of temperature.

-

The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

-

2.4. Post-Analysis

-

The resulting thermogram (TG curve) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

-

If coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR), the evolved gases can be identified to elucidate the decomposition mechanism.

Representative Quantitative Data

The following table summarizes hypothetical TGA data for this compound, based on the expected decomposition of salicylic acid esters. The decomposition is proposed to occur in two main stages.

| Parameter | Value | Description |

| Onset Decomposition Temperature (T_onset) | ~ 150 - 200 °C | The temperature at which significant mass loss begins. |

| First Stage of Decomposition (Peak 1) | ~ 200 - 250 °C | Corresponds to the initial fragmentation of the ester. |

| Mass Loss (Stage 1) | ~ 29% | Hypothetical mass loss corresponding to the loss of an isobutene molecule (C₄H₈). |

| Second Stage of Decomposition (Peak 2) | ~ 250 - 350 °C | Corresponds to the decomposition of the remaining salicylic acid moiety. |

| Mass Loss (Stage 2) | ~ 23% | Hypothetical mass loss corresponding to the decarboxylation (loss of CO₂) of salicylic acid. |

| Final Residue @ 600 °C | < 1% | Expected to be minimal in an inert atmosphere. |

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.

4.2. Proposed Thermal Decomposition Pathway

Based on the thermal degradation of similar aromatic esters and salicylic acid derivatives, a plausible decomposition pathway for this compound in an inert atmosphere is proposed.[2] The initial step is likely the cleavage of the ester bond, followed by the decomposition of the resulting salicylic acid.

Conclusion

This technical guide provides a robust framework for conducting the thermogravimetric analysis of this compound. By following the detailed experimental protocol, researchers can obtain reliable data on its thermal stability. The representative data and proposed decomposition pathway, derived from analogous compounds, offer a solid foundation for interpreting the experimental results. For a more in-depth analysis, coupling the TGA with techniques like mass spectrometry is recommended to identify the evolved gaseous products and confirm the decomposition mechanism.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

An In-Depth Technical Guide to the Material Safety Data Sheet for Isobutyl Salicylate

This technical guide provides a comprehensive overview of the material safety data for Isobutyl Salicylate, tailored for researchers, scientists, and professionals in drug development. It covers detailed safety protocols, physical and chemical properties, and emergency procedures to ensure safe laboratory use.

Chemical Identification and Properties

This compound is a benzoate ester recognized for its characteristic sweet, floral aroma.[1] It is essential to understand its fundamental properties to ensure safe handling and storage in a laboratory environment.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | Isobutyl 2-hydroxybenzoate |

| Synonyms | 2-methylpropyl 2-hydroxybenzoate, Salicylic Acid Isobutyl Ester[2][3][4] |

| CAS Number | 87-19-4[2][5][6] |

| Molecular Formula | C11H14O3[3][4] |

| Molecular Weight | 194.23 g/mol [1][4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Sweet, floral, balsamic[1] |

| Boiling Point | 259 - 267 °C[1][4] |

| Flash Point | > 93.3 °C (> 200.0 °F)[1][7] |

| Vapor Pressure | 0.01 mm Hg (at 25 °C)[7] |

| Solubility | Slightly soluble in water; Soluble in ethanol and organic solvents[1] |

| Chemical Stability | Stable under recommended storage conditions[8] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling. The primary hazards are acute oral toxicity and significant aquatic toxicity.[6][9]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][9][10] |

| Skin Irritation | - | H315: Causes skin irritation[5] |

| Eye Irritation | - | H319: Causes serious eye irritation[5] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[6] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H410/H411: Very toxic to aquatic life with long lasting effects[6][9] |

The substance is labeled with the GHS pictograms GHS07 (exclamation mark) for oral toxicity and GHS09 (environment) for its aquatic hazards.[4][6] The signal word is "Warning".[2][5][9]

Toxicological Information

Toxicological data is critical for assessing the potential health effects of this compound upon exposure. The most significant value is its oral toxicity.

Table 4: Acute Toxicity Data for this compound

| Route | Species | Value (LD50) |

| Oral | Rat | 1310 - 1560 mg/kg[6][8] |

While comprehensive data on other toxicological endpoints like carcinogenicity and reproductive toxicity is limited, some sources indicate it can cause mild to serious skin and eye irritation upon direct contact.[1][2][5]

Experimental Protocols and Safe Handling

Adherence to strict protocols is mandatory to minimize risk during the handling and use of this compound in a laboratory setting.

-

Preparation and Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Wear a standard lab coat, chemical-resistant gloves (e.g., nitrile), and protective goggles to prevent skin and eye contact.[1]

-

-

Handling the Chemical :

-

Storage :

-

Immediate Actions :

-

Containment :

-

Cleanup and Disposal :

-

Carefully collect the absorbed material into a suitable, closed container labeled as hazardous waste.[7][8]

-

Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[8][9][10]

-

Clean the spill area thoroughly with soap and water.

-

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

-

General Advice : Show the safety data sheet to the medical personnel in attendance.[7]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[9]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[1][9][10]

-

Eye Contact : Flush the eyes immediately with large amounts of water for at least 15 minutes. Contact a physician if symptoms persist.[1][10]

-

Ingestion : Rinse the mouth with water.[10] Do NOT induce vomiting.[1] Call a poison control center or a doctor immediately for medical help.[9][10]

Fire-Fighting and Disposal

-

Fire-Fighting Measures :

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) as suitable extinguishing media.[1][7][10]

-

Do not use a solid water stream, as it may scatter and spread the fire.[7]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

-

Under fire conditions, hazardous decomposition products like carbon oxides can be formed.[8][10]

-

-

Disposal :

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 3. This compound | C11H14O3 | CID 6873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. image.makewebeasy.net [image.makewebeasy.net]

- 7. vigon.com [vigon.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

Methodological & Application

Application Notes: Synthesis of Isobutyl Salicylate Using a Boric Acid Catalyst

Introduction

Isobutyl salicylate is an aromatic ester widely used in the fragrance and flavor industries for its characteristic sweet, floral, and slightly medicinal scent. The synthesis of this compound is typically achieved through the Fischer esterification of salicylic acid with isobutyl alcohol. While strong mineral acids like sulfuric acid have traditionally been used as catalysts, they present challenges such as equipment corrosion, environmental pollution, and undesirable side reactions that can impact the final product's aroma quality.[1]

Boric acid (H₃BO₃) has emerged as a viable and advantageous alternative catalyst for this reaction. It is a mild, inexpensive, and environmentally friendly Lewis acid that promotes the esterification of salicylic acid with high efficiency.[2][3] The use of boric acid minimizes corrosive by-products and simplifies the purification process, leading to a high-purity final product.[2] This method is particularly noted for its chemoselectivity in catalyzing the esterification of α-hydroxycarboxylic acids like salicylic acid.

Catalytic Mechanism

The catalytic activity of boric acid in the esterification of salicylic acid is attributed to its function as a mild Lewis acid. The proposed mechanism involves the formation of a cyclic intermediate where boric acid coordinates with both the hydroxyl and carboxyl groups of salicylic acid. This coordination activates the carboxylic acid group, making it more susceptible to nucleophilic attack by isobutyl alcohol, thereby facilitating the esterification process and the subsequent elimination of water.

Quantitative Data Summary